
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride
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Overview
Description
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₄ClN₂O₂. It is a derivative of amino acids and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methylpyridin-2-ol and (S)-methyl 2-amino-3-hydroxypropanoate.
Reaction Conditions: The reaction involves a coupling reaction under acidic conditions, followed by hydrochloride salt formation.
Industrial Production Methods:
Batch Production: The compound is produced in batches using large reactors.
Purification: The product is purified using crystallization techniques to achieve the desired purity level.
Chemical Reactions Analysis
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Using nucleophiles like halides under basic conditions.
Major Products Formed:
Oxidation: (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoic acid.
Reduction: (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanol.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride has shown promise in medicinal chemistry, particularly as a building block for synthesizing biologically active molecules. Its structural features allow for modifications that can enhance pharmacological activity.
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an antioxidant and anti-inflammatory agent. For instance, derivatives of similar compounds have demonstrated significant activity in reducing inflammation and oxidative stress in animal models. These findings suggest that this compound could be developed into therapeutic agents for conditions such as arthritis or cardiovascular diseases where inflammation plays a critical role .
Lipid Regulation
The compound may also be involved in lipid regulation. In various studies, similar compounds have shown efficacy in lowering cholesterol and triglyceride levels in hyperlipidemic models. This suggests that this compound could be explored as a candidate for treating dyslipidemia .
Biochemical Research
In biochemical research, this compound serves as a useful reagent for exploring enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly those involving kinases and other signaling molecules. Its ability to modulate enzyme activity can provide insights into disease mechanisms and potential therapeutic targets .
Synthesis of Novel Compounds
The versatility of this compound allows it to act as a precursor in the synthesis of novel compounds with enhanced biological activities. Researchers are actively exploring its derivatives to create more potent analogs for various therapeutic applications .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several derivatives of this compound using DPPH radical scavenging assays. The results indicated that certain modifications significantly enhanced antioxidant activity compared to standard antioxidants like Trolox .
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled experiment involving carrageenan-induced paw edema in rats, the administration of compounds derived from this compound resulted in a notable reduction of inflammation by up to 59%. This suggests strong anti-inflammatory potential, warranting further investigation into its mechanism of action .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to disease processes.
Comparison with Similar Compounds
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (S)-Methyl 2-amino-3-(4-methylpyridin-2-yl)propanoate hydrochloride, (S)-Methyl 2-amino-3-(3-methylpyridin-2-yl)propanoate hydrochloride.
Uniqueness: The presence of the 5-methyl group on the pyridine ring distinguishes it from other similar compounds.
Biological Activity
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, with the CAS number 1810074-68-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15ClN2O2
- Molecular Weight : 230.69 g/mol
- Synonyms : L-Phenylalanine, methyl ester, hydrochloride; (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate dihydrochloride
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits selective antimicrobial properties against various pathogens. For instance, it has shown potential in inhibiting the growth of Chlamydia species and other Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The compound's mechanism appears to involve disruption of bacterial cell functions, potentially through interference with protein synthesis. This is akin to other compounds that target bacterial ribosomes or specific metabolic pathways .
- Toxicity and Safety Profile : Toxicity assessments have indicated that this compound does not exhibit significant cytotoxic effects on human cell lines, suggesting a favorable safety profile for further development .
Case Study 1: Antichlamydial Activity
A study focused on the synthesis of compounds related to this compound evaluated its effectiveness against Chlamydia. The results demonstrated that derivatives of this compound could significantly reduce chlamydial inclusion numbers in infected cells, indicating its potential as a therapeutic agent against chlamydial infections .
Case Study 2: Antibacterial Spectrum
Another investigation assessed the antibacterial spectrum of this compound against various bacterial strains. The compound displayed moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to existing antibiotics .
Data Table: Biological Activity Summary
Activity Type | Target Organisms | Effectiveness | Notes |
---|---|---|---|
Antichlamydial | Chlamydia trachomatis | Significant reduction in inclusions | Potential for drug development |
Antibacterial | Neisseria meningitidis, H. influenzae | Moderate activity | MIC values indicate competitive efficacy |
Cytotoxicity | Human cell lines | Low toxicity | Favorable safety profile for therapeutic use |
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-4-8(12-6-7)5-9(11)10(13)14-2;/h3-4,6,9H,5,11H2,1-2H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSWKHKYYJANIQ-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)C[C@@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.